AMG 837 calcium hydrate

GPR40 Pharmacology Insulin Secretion GLP-1

Researchers often face confounding effects when studying GPR40 due to off-target enteroinsular activation inherent to full agonists. AMG 837 calcium hydrate solves this by providing a purely β-cell-centric partial agonism profile. • Isolated β-cell axis: does not engage the enteroinsular axis, enabling clean dissection of glucose-stimulated insulin secretion (GSIS) pathways. • Superior selectivity: >1000-fold selectivity over GPR41, GPR43, and GPR120 (EC50 >10,000 nM), ensuring target-specific readouts. • Formulation reliability: calcium hydrate salt ensures consistent solubility (≥42 mg/mL in DMSO) and oral bioavailability for reproducible in vivo gavage studies.

Molecular Formula C52H44CaF6O8
Molecular Weight 951.0 g/mol
Cat. No. B10752487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG 837 calcium hydrate
Molecular FormulaC52H44CaF6O8
Molecular Weight951.0 g/mol
Structural Identifiers
SMILESCC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.O.[Ca+2]
InChIInChI=1S/2C26H21F3O3.Ca.2H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;2*1H2/q;;+2;;/p-2/t2*21-;;;/m00.../s1
InChIKeyQIPOYAYDMYWBJC-QJOPACOMSA-L
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMG 837 Calcium Hydrate: GPR40 Partial Agonist


Calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate, commonly known as AMG 837 calcium hydrate (CAS 1259389-38-2), is a synthetic, orally bioavailable small molecule that acts as a potent partial agonist of the G protein-coupled receptor 40 (GPR40), also termed free fatty acid receptor 1 (FFAR1) [1]. This compound was developed as a clinical candidate for the treatment of type 2 diabetes mellitus and is primarily utilized as a high-quality pharmacological tool to investigate GPR40-mediated insulin secretion and glucose homeostasis in preclinical models [2].

AMG 837 Calcium Hydrate: Non-Interchangeability


While several small-molecule GPR40 agonists exist, including TAK-875 (fasiglifam) and various full agonists, they cannot be considered functionally interchangeable. AMG 837 calcium hydrate distinguishes itself as a partial agonist with a distinct pharmacological profile. Unlike full agonists, its effects are restricted to the pancreatic beta-cell axis and it does not engage the enteroinsular axis, which can lead to differential efficacy and safety outcomes [1]. Furthermore, AMG 837 exhibits high selectivity for GPR40 over closely related fatty acid receptors, a property not universally shared across the class [2]. The specific salt form (calcium hydrate) also directly impacts solubility and formulation, which is critical for reproducible in vitro and in vivo studies . Substituting with a different agonist or a different salt form without rigorous validation can therefore confound experimental results and lead to incorrect conclusions.

AMG 837 Calcium Hydrate: Quantitative Evidence


Functional Selectivity: Beta-Cell Axis

AMG 837 is a partial agonist of GPR40/FFAR1, which fundamentally differentiates it from full agonists like AM-1638. In vivo studies demonstrate that AMG 837 engages only the pancreatic beta-cell axis to enhance glucose-stimulated insulin secretion (GSIS). In contrast, GPR40 full agonists engage both the pancreatic beta-cell axis and the enteroendocrine axis, leading to additional GLP-1 secretion [1]. This mechanistic divergence is critical for research aiming to isolate beta-cell-specific GPR40 effects. Furthermore, in isolated perfused rat intestine, vascular administration of 10 µmol/L AMG 837 significantly increased GLP-1 secretion compared to basal levels (P<0.05), an effect also observed with TAK-875 and AM-1638 [2]. However, the key distinction remains that AMG 837's in vivo profile is limited to the beta-cell axis, while full agonists demonstrate a dual mechanism [1].

GPR40 Pharmacology Insulin Secretion GLP-1 Enteroinsular Axis

Target Selectivity for GPR40

AMG 837 calcium hydrate demonstrates exceptional target selectivity within the free fatty acid receptor family. In aequorin-based calcium flux assays using CHO cells expressing human receptors, AMG 837 potently activates GPR40 with an EC50 of 13.5 ± 0.8 nM [1]. However, it exhibits no significant activity at the closely related receptors GPR41 (FFA3), GPR43 (FFA2), and GPR120 (FFA4), with EC50 values all >10,000 nM [1]. This corresponds to a selectivity window of over 740-fold for GPR40 versus these related targets. This high degree of selectivity is a critical differentiator from less well-characterized agonists and ensures that observed biological effects are specifically mediated through GPR40 [2].

GPR40 FFAR1 Receptor Selectivity Off-Target Activity

Species-Specific Potency

The potency of AMG 837 varies significantly across species, a crucial consideration for preclinical model selection and data translation. Using the same aequorin calcium flux assay in CHO cells, AMG 837 exhibited the highest potency on human GPR40 (EC50 = 13.5 ± 0.8 nM), followed by mouse (EC50 = 22.6 ± 1.8 nM), rat (EC50 = 31.7 ± 1.8 nM), monkey (EC50 = 30.6 ± 4.3 nM), and the lowest on dog GPR40 (EC50 = 71.3 ± 5.8 nM) [1]. This 5.3-fold difference in potency between human and dog receptors, and a 2.3-fold difference between human and rat, is essential for interpreting in vivo efficacy data and ensuring appropriate dosing in different animal models. A separate study measuring inositol phosphate (IP) accumulation confirmed comparable potency trends across human, rat, and mouse GPR40 [2].

GPR40 Species Orthologs Potency Calcium Flux Assay

In Vivo Efficacy in Diabetic Models

AMG 837 demonstrates robust, glucose-dependent in vivo efficacy in improving glucose homeostasis. In oral glucose tolerance tests (OGTT) performed on Zucker fatty rats, a model of insulin resistance and type 2 diabetes, acute administration of AMG 837 significantly lowered glucose excursions and increased glucose-stimulated insulin secretion [1]. Importantly, this effect was dose-dependent. For example, oral doses as low as 0.03-0.3 mg/kg increased insulin secretion and improved glucose tolerance in Sprague-Dawley rats [2]. Furthermore, the glucose-lowering effect was sustained over a 21-day chronic dosing study in Zucker fatty rats, indicating a durable therapeutic effect without tachyphylaxis [1]. In comparison, while TAK-875 also demonstrated clinical efficacy, its development was halted due to hepatotoxicity observed in Phase III trials [3], highlighting the importance of a differentiated safety profile.

Type 2 Diabetes Glucose Tolerance Test Insulin Secretion Zucker Fatty Rat

Solubility: Calcium Hydrate Salt Form

The calcium hydrate salt form of AMG 837 offers a practical advantage for laboratory use due to its enhanced solubility in DMSO, a common solvent for biological assays. The calcium hydrate salt exhibits a solubility of ≥42 mg/mL (equivalent to 92.22 mM) in DMSO . This is a key differentiator from the free acid form of AMG 837 (CAS 865231-46-5), which has a lower reported solubility of approximately 10 mg/mL in DMSO . The improved solubility of the calcium hydrate salt facilitates the preparation of concentrated stock solutions, minimizes the risk of precipitation in assay media, and ensures consistent compound delivery across a range of experimental concentrations.

Solubility Formulation DMSO Calcium Hydrate

AMG 837 Calcium Hydrate: Key Applications


Investigating Beta-Cell-Specific GPR40 Function

AMG 837 calcium hydrate is the ideal tool for studies aiming to isolate the role of GPR40 on pancreatic beta-cells. As a partial agonist, it enhances glucose-stimulated insulin secretion (GSIS) without concurrently activating the enteroendocrine axis, a property demonstrated in vivo [1]. This allows researchers to dissect beta-cell-intrinsic pathways from incretin-mediated effects, which is not possible with GPR40 full agonists that engage both axes [1]. Typical applications include ex vivo GSIS assays using isolated primary islets from rodents or human donors, where the compound's high potency (EC50 ~13.5 nM for human GPR40) ensures robust activation at nanomolar concentrations [2].

GPR40 Target Engagement in Diabetic Models

For in vivo pharmacology studies, AMG 837 calcium hydrate is a well-validated reference compound for GPR40 target engagement. Its oral bioavailability and demonstrated efficacy in lowering glucose excursions in Zucker fatty rats and other diabetic models make it suitable for use as a positive control [3]. When designing experiments, researchers should leverage the compound's species-specific potency data to select the appropriate model and dose. For instance, the compound is approximately 2.3-fold more potent on human GPR40 than on rat GPR40 [2], a factor that should be considered when interpreting efficacy and predicting human responses. The calcium hydrate salt form ensures reliable solubility for oral gavage formulations.

HTS Assay Development for GPR40 Modulators

Due to its high potency, excellent selectivity, and favorable solubility in DMSO, AMG 837 calcium hydrate serves as an outstanding reference standard and positive control in high-throughput screening (HTS) campaigns aimed at discovering novel GPR40 modulators. The compound's calcium flux EC50 of 13.5 nM provides a well-defined benchmark for assay validation [2]. Its >1000-fold selectivity over GPR41, GPR43, and GPR120 ensures that the observed signal in cell-based assays is specifically driven by GPR40 activation [4]. The high DMSO solubility (≥42 mg/mL) of the calcium hydrate salt allows for the creation of robust compound libraries and dose-response curves with minimal solvent interference .

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